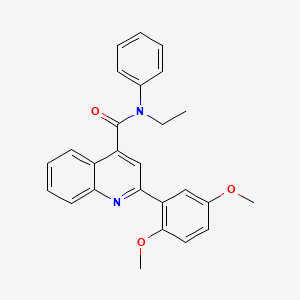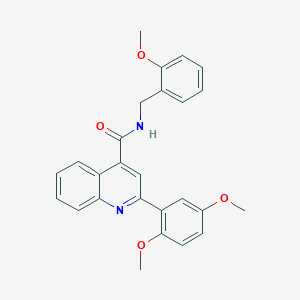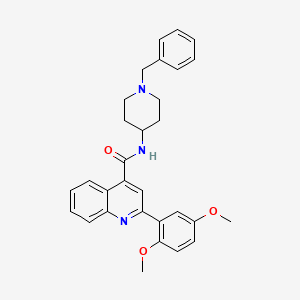![molecular formula C16H19NO4S2 B4266053 isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266053.png)
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate (IDT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IDT is a derivative of thiophene, which is a heterocyclic compound that contains a sulfur atom in its five-membered ring. The sulfonamide group in IDT makes it a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Mécanisme D'action
The mechanism of action of isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and hydrogen ions. The inhibition of carbonic anhydrase enzymes by this compound leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of aqueous humor in the eye and a decrease in the intracranial pressure.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of aqueous humor production, and the decrease in intracranial pressure. This compound has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has several advantages for use in lab experiments, including its potent inhibition of carbonic anhydrase enzymes, its anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various disorders. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various disorders, and the exploration of its mechanisms of action. Additionally, the development of this compound derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Applications De Recherche Scientifique
Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and fluid secretion. Carbonic anhydrase inhibitors have been used as therapeutic agents in the treatment of glaucoma, epilepsy, and other disorders.
Propriétés
IUPAC Name |
propan-2-yl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-10(2)21-16(18)14-11(3)12(4)22-15(14)17-23(19,20)13-8-6-5-7-9-13/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNCEDHLLATKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4265982.png)



![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(5-ethyl-3-thiophenecarboxamide)](/img/structure/B4266028.png)
![1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266030.png)

![6-bromo-2-(4-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4266041.png)
![3-methyl-1-{[2-(4-propoxyphenyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266051.png)
![ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266055.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4266057.png)
![propyl 2-[(2,3-dichlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4266069.png)